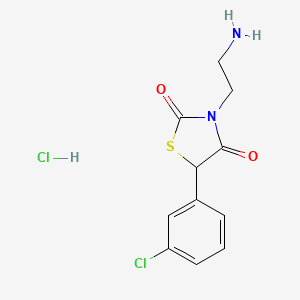

3-(2-Aminoethyl)-5-(3-chlorophenyl)thiazolidine-2,4-dione hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Aminoethyl)-5-(3-chlorophenyl)thiazolidine-2,4-dione hydrochloride is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5-(3-chlorophenyl)thiazolidine-2,4-dione hydrochloride typically involves the following steps:

Formation of Thiazolidine Ring: The initial step involves the cyclization of a suitable precursor, such as 3-chlorobenzaldehyde, with cysteamine hydrochloride under acidic conditions to form the thiazolidine ring.

Introduction of Aminoethyl Group: The aminoethyl group is introduced through a nucleophilic substitution reaction, where the thiazolidine intermediate reacts with an appropriate aminoethylating agent, such as ethylenediamine.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of catalysts to enhance reaction rates and yields.

Solvents: Selection of suitable solvents to facilitate the reactions and improve product isolation.

Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions and ensure safety.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-5-(3-chlorophenyl)thiazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiazolidine derivatives.

Substitution: Formation of substituted thiazolidine derivatives with various functional groups.

Scientific Research Applications

3-(2-Aminoethyl)-5-(3-chlorophenyl)thiazolidine-2,4-dione hydrochloride has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of metabolic disorders and inflammation.

Biological Research: It is used as a tool compound to study cellular pathways and mechanisms involving thiazolidinediones.

Pharmaceutical Development: The compound serves as a lead molecule for the development of new drugs with improved efficacy and safety profiles.

Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and intermediates.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-5-(3-chlorophenyl)thiazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which play a role in regulating gene expression related to metabolism and inflammation.

Pathways Involved: The activation of PPARs can lead to changes in the expression of genes involved in glucose and lipid metabolism, as well as anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Rosiglitazone: Another thiazolidinedione compound used as an antidiabetic agent.

Pioglitazone: A thiazolidinedione used to improve insulin sensitivity in patients with type 2 diabetes.

Troglitazone: An earlier thiazolidinedione that was withdrawn from the market due to safety concerns.

Uniqueness

3-(2-Aminoethyl)-5-(3-chlorophenyl)thiazolidine-2,4-dione hydrochloride is unique due to its specific structural features, such as the presence of an aminoethyl side chain and a chlorophenyl group. These structural elements may confer distinct biological activities and pharmacokinetic properties compared to other thiazolidinediones.

Biological Activity

The compound 3-(2-aminoethyl)-5-(3-chlorophenyl)thiazolidine-2,4-dione hydrochloride is a derivative of thiazolidine-2,4-dione that has been investigated for its biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological properties, including anticancer effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H12ClN2O2S

- Molecular Weight : 319.21 g/mol

- CAS Number : [2471811]

Anticancer Activity

Research indicates that thiazolidine-2,4-dione derivatives exhibit significant anticancer properties by targeting multiple signaling pathways involved in cell proliferation and apoptosis.

-

Inhibition of Signaling Pathways :

- The compound acts as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling cascades. This dual inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells such as human leukemia U937 cells .

- In studies involving various cancer cell lines (e.g., HepG2, HCT116, MCF-7), derivatives with specific substitutions showed enhanced anticancer activity compared to simpler structures .

- Cell Cycle Arrest :

- Apoptotic Induction :

Study 1: Dual Inhibition in Leukemia Cells

A study published in PubMed highlighted that a related thiazolidine derivative inhibited cell proliferation and induced early apoptosis in U937 leukemia cells through dual pathway inhibition .

Study 2: Anticancer Screening

In a recent investigation involving several thiazolidine derivatives, it was found that compounds with cyclohexyl or phenyl tails exhibited greater anticancer activity against HCT116 and MCF-7 cell lines compared to those with ethyl tails. This suggests that structural modifications can significantly influence biological activity .

Study 3: VEGFR-2 Targeting

Another study focused on novel VEGFR-2-targeting thiazolidine derivatives demonstrated their potential as anticancer agents through in vitro evaluations. The study utilized ELISA kits to assess the inhibitory effects on VEGFR-2, further confirming the anticancer potential of these compounds .

Summary of Biological Activities

Properties

IUPAC Name |

3-(2-aminoethyl)-5-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2S.ClH/c12-8-3-1-2-7(6-8)9-10(15)14(5-4-13)11(16)17-9;/h1-3,6,9H,4-5,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJQAPOAPCLUIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2C(=O)N(C(=O)S2)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.